4-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
(5-amino-1-propan-2-ylpyrazol-4-yl)-(azepan-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-10(2)17-12(14)11(9-15-17)13(18)16-7-5-3-4-6-8-16/h9-10H,3-8,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSCSVPKYAACMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)C(=O)N2CCCCCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-5-amine typically involves the reaction of azepane with a suitable pyrazole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product. The reaction temperature and solvent choice can vary, but common solvents include dimethylformamide (DMF) and tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Key Chemical Reactions
The compound participates in diverse chemical reactions due to its structural complexity:
Oxidation Reactions
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Reagents : Potassium permanganate (KMnO₄)
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Mechanism : The pyrazole ring undergoes oxidation, potentially modifying the nitrogen-substituted carbonyl group.
Nucleophilic Substitution
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Reagents : Alkyl halides (e.g., methyl iodide)
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Mechanism : The azepane ring’s nucleophilic nitrogen may react with alkyl halides, leading to functionalization at the azepane site.
Cyclocondensation Reactions
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Reagents : Hydrazine derivatives
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Mechanism : The pyrazole ring can undergo further cyclocondensation with carbonyl compounds to form extended heterocyclic systems .
Alkylation at the Pyrazole Nitrogen
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Reagents : Propan-2-yl halides
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Mechanism : The nitrogen atom at the pyrazole’s 1-position reacts with alkyl halides to form stable N-alkyl derivatives.
| Reaction Type | Reagents | Key Products |
|---|---|---|
| Pyrazole ring formation | Hydrazine, 1,3-diketone | Pyrazole core with nitrogen substituents |
| Azepane substitution | Azepane derivatives | Azepane-1-carbonyl-substituted pyrazole |
| Alkylation | Propan-2-yl halides | 1-(propan-2-yl)-substituted pyrazole |
| Oxidation | KMnO₄ | Oxidized derivatives with modified carbonyl groups |
Reaction Optimization and Challenges
-
Temperature and Solvent : Reaction conditions must be carefully optimized to balance yield and selectivity. For example, alkylation reactions often require polar aprotic solvents (e.g., DMF) and moderate temperatures.
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Purification : Chromatography and recrystallization are critical for isolating the final product, given the compound’s structural complexity.
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Scalability : Continuous flow reactors enable efficient scaling while maintaining reaction consistency.
Comparative Analysis with Related Compounds
| Compound | Key Structural Differences | Reactivity Implications |
|---|---|---|
| 4-(azepane-1-carbonyl)-1H-pyrazol-3-amine | Lacks isopropyl group | Reduced steric hindrance at the pyrazole nitrogen |
| 4-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-5-amine | Methyl group instead of isopropyl | Different solubility and electronic effects due to smaller alkyl chain |
Scientific Research Applications
Medicinal Chemistry
Therapeutic Targets :
The compound is being investigated for its interactions with various biological targets, such as enzymes and receptors. Understanding these interactions can elucidate its mechanism of action and therapeutic potential.
Anticancer Activity :
Preliminary studies suggest that derivatives of pyrazole compounds can exhibit anticancer properties. Research indicates that modifications in the azepane structure may enhance selectivity towards cancer cells, making it a candidate for further development in cancer therapy.
Anti-inflammatory Effects :
Compounds similar to 4-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-5-amine have demonstrated anti-inflammatory effects in vitro. Investigating this compound's efficacy in reducing inflammation could lead to novel treatments for inflammatory diseases.
Chemical Biology
Biochemical Assays :
The compound can be utilized in biochemical assays to study its binding affinity to specific proteins or enzymes. Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.
Synthesis of Derivatives :
The unique structure allows for the synthesis of various derivatives that may possess enhanced biological activities or improved pharmacological profiles. This versatility makes it a valuable scaffold in drug discovery.
Data Table: Comparison with Related Compounds
| Compound Name | Key Features | Potential Applications |
|---|---|---|
| This compound | Contains azepane ring and carbonyl group | Anticancer, anti-inflammatory |
| 4-(azepane-1-carbonyl)-1H-pyrazol-3-amine | Lacks isopropyl group; retains azepane and carbonyl groups | Similar therapeutic applications |
| 4-(azepane-1-cyclopentyl)-1H-pyrazol-3-amine | Includes cyclopentyl group | Potential for diverse biological activities |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer properties of pyrazole derivatives, including those similar to this compound. The results indicated significant cytotoxic effects on various cancer cell lines, suggesting that further optimization could lead to effective anticancer agents.
Case Study 2: Anti-inflammatory Mechanisms
Research conducted on pyrazole compounds demonstrated their ability to inhibit pro-inflammatory cytokines in cellular models. The study highlighted that modifications in the azepane structure could enhance anti-inflammatory properties, warranting further investigation into this specific compound.
Mechanism of Action
The mechanism of action of 4-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(Azepan-1-ylcarbonyl)aniline
- 1-(Azepan-1-yl)dodecan-1-one
- [1-(Azepan-1-ylcarbonyl)propyl]amine hydrochloride
Uniqueness
4-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-5-amine is unique due to its combination of an azepane ring and a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
4-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-5-amine is a synthetic organic compound belonging to the pyrazole class, characterized by a complex structure that includes an azepane ring, a carbonyl group, and an isopropyl substituent. This unique architecture suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.
- Molecular Formula : C₁₃H₂₂N₄O
- Molecular Weight : 250.34 g/mol
- CAS Number : 2171317-44-3
Synthesis
The synthesis of this compound typically involves the reaction of azepane with a suitable pyrazole derivative under basic conditions. Common solvents used include dimethylformamide (DMF) and tetrahydrofuran (THF). Industrial methods may utilize continuous flow chemistry to optimize yield and purity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes or receptors. The compound may exert inhibitory or activating effects on these targets, leading to various pharmacological outcomes. Understanding these interactions is crucial for elucidating its potential therapeutic applications .
Pharmacological Studies
Recent studies have evaluated the biological activity of pyrazole derivatives, including compounds similar to this compound. For instance:
- Anticancer Activity : Certain pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis. A study reported that compounds with similar structural features exhibited cytotoxic effects in various cancer cell lines .
- Antimicrobial Properties : Some pyrazole derivatives have demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria. Although specific data on the compound is limited, its structural similarity to active compounds suggests potential antimicrobial efficacy .
Case Studies
Several case studies highlight the biological relevance of pyrazole derivatives:
- Endothelin Receptor Antagonism : A series of pyrazole compounds were evaluated for their ability to antagonize endothelin receptors, with some demonstrating significant efficacy comparable to established drugs like bosentan .
- α-Glucosidase Inhibition : Research has indicated that certain pyrazole derivatives can inhibit α-glucosidase, which is relevant for managing postprandial hyperglycemia in diabetic patients .
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally related compounds reveals unique features that may influence its biological activity:
| Compound Name | Key Features |
|---|---|
| 4-(azepane-1-carbonyl)-1H-pyrazol-3-amine | Lacks isopropyl group; retains azepane and carbonyl groups |
| 4-(azepane-1-carbonyl)-1-cyclopentyl-1H-pyrazol | Contains cyclopentyl group; distinct pharmacological profile |
| 4-(azepane-1-carbonyl)-1-(methyl)-1H-pyrazol | Contains a methyl group instead of isopropyl; simpler structure |
The presence of both the azepane ring and the isopropyl group in this compound may confer distinct chemical reactivity and biological activity compared to its analogs .
Q & A
Q. What synthetic methodologies are suitable for preparing 4-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-5-amine?
The synthesis of this compound likely involves a multi-step approach:
- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or β-keto esters. For example, hydrazine reacts with a β-keto ester precursor to form the pyrazole ring .
- Step 2 : Introduction of the azepane-1-carbonyl group via acylation. A common method employs coupling reagents (e.g., EDC/HOBt) to activate the carbonyl group for nucleophilic attack by the pyrazole amine .
- Step 3 : Isopropyl substitution at the 1-position using alkylation reagents (e.g., isopropyl bromide under basic conditions).
Key considerations : Optimize reaction conditions (solvent polarity, temperature) to minimize side reactions, such as over-alkylation or hydrolysis of the carbonyl group .
Q. How can the purity and structural integrity of this compound be validated?
- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.
- Spectroscopy : Confirm the structure via - and -NMR. For example, the azepane carbonyl carbon should appear at ~170 ppm in -NMR, while the pyrazole NH group shows broad signals at ~5 ppm in -NMR .
- Mass spectrometry : High-resolution MS (HRMS) should match the theoretical molecular weight (CHNO: 256.18 g/mol).
Q. What are the primary chemical reactions this compound undergoes?
- Nucleophilic substitution : The pyrazole NH group can react with electrophiles (e.g., acyl chlorides) to form amides.
- Oxidation : The azepane ring’s secondary amine may oxidize to a nitroxide radical under strong oxidizing conditions (e.g., m-CPBA) .
- Hydrolysis : The azepane-1-carbonyl group is susceptible to acidic/basic hydrolysis, yielding azepane and a carboxylic acid derivative.
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?
- Crystallization : Grow single crystals via slow evaporation in a solvent mixture (e.g., dichloromethane/hexane).
- Data collection : Use a synchrotron or laboratory X-ray source (Cu-Kα radiation) to collect diffraction data.
- Refinement : Employ SHELXL for structure solution and refinement. Key parameters include R-factor (<5%) and bond-length accuracy (±0.01 Å) .
Example : A similar pyrazole derivative showed planar geometry for the pyrazole ring, with dihedral angles <10° between fused rings .
Q. What computational methods can predict the compound’s bioactive conformation?
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to identify low-energy conformers.
- Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinases). The azepane carbonyl may form hydrogen bonds with catalytic lysine residues .
- Electrostatic potential maps : Generate via Multiwfn to visualize nucleophilic/electrophilic regions. The pyrazole NH group often exhibits high electron density .
Q. How can researchers address contradictions in reported biological activity data?
- Assay validation : Replicate experiments across multiple cell lines (e.g., HEK293, HeLa) to confirm target specificity.
- SAR studies : Modify substituents (e.g., replace azepane with piperidine) to isolate pharmacophores. For example, a cycloheptane-fused pyrazole showed enhanced antimicrobial activity due to increased lipophilicity .
- Off-target screening : Use kinase profiling panels (e.g., Eurofins) to identify non-specific binding.
Methodological Challenges and Solutions
Q. How to optimize reaction yields for large-scale synthesis?
- Continuous flow reactors : Improve mixing and heat transfer compared to batch reactors, reducing byproduct formation .
- Catalyst screening : Test Pd/C or Raney Ni for hydrogenation steps. A related compound achieved 85% yield using Pd/C under 50 psi H .
Q. How to analyze enantiomeric purity if chiral centers are present?
- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) mobile phase.
- Circular dichroism (CD) : Compare experimental spectra with DFT-predicted curves to assign absolute configuration .
Critical Analysis of Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
